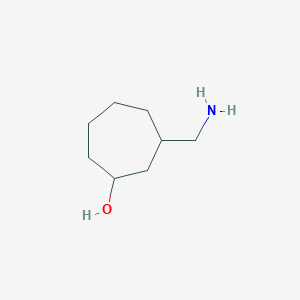

3-(Aminomethyl)cycloheptan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)cycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-7-3-1-2-4-8(10)5-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWELCIXKOZTXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies in the Formation and Reactivity of 3 Aminomethyl Cycloheptan 1 Ol

Investigation of Reaction Mechanisms for Key Synthetic Steps

The construction of the 3-(Aminomethyl)cycloheptan-1-ol scaffold involves a series of carefully orchestrated chemical reactions. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and controlling the stereochemical outcome.

Nucleophilic Additions and Substitutions on Cycloheptane (B1346806) Precursors

The synthesis of 1,3-amino alcohols often begins with nucleophilic additions to a carbonyl group on a cycloheptane ring. For instance, the reaction of a nucleophile with a cycloheptanone (B156872) derivative is a fundamental step. youtube.comyoutube.com The reactivity of the carbonyl carbon makes it susceptible to attack by various nucleophiles. youtube.com In the context of synthesizing this compound, a common precursor would be a cycloheptanone bearing a suitable functional group at the 3-position that can be converted to an aminomethyl group.

A key mechanistic consideration is whether the nucleophilic addition occurs under basic or acidic conditions. youtube.com

Under basic conditions (strong nucleophiles): A strong nucleophile, such as a Grignard reagent or an organolithium compound, directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol. youtube.com

Under acidic conditions (weak nucleophiles): When a weaker nucleophile is used, the reaction is often catalyzed by an acid. The first step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The weak nucleophile then attacks, followed by deprotonation to give the final alcohol product. youtube.com

Another important reaction is the nucleophilic addition of cyanide to ketones and aldehydes, which can be a precursor step to forming the aminomethyl group. The resulting cyanohydrin can be reduced to a primary amine. youtube.com

| Reaction Type | General Mechanism | Key Intermediates |

| Nucleophilic Addition (Basic) | Direct attack of a strong nucleophile on the carbonyl carbon. | Tetrahedral alkoxide |

| Nucleophilic Addition (Acidic) | Protonation of the carbonyl oxygen followed by nucleophilic attack. | Protonated carbonyl, Tetrahedral intermediate |

| Cyanohydrin Formation | Reversible addition of a cyanide anion to the carbonyl carbon. | Cyanohydrin |

Rearrangement Reactions Leading to Cycloheptane Amino Alcohols

Rearrangement reactions offer powerful strategies for the synthesis of complex cyclic amines from more readily available starting materials. thieme.com The Tiffeneau-Demjanov rearrangement, for example, converts a 1,2-aminoalcohol to a ketone through a diazonium intermediate, often resulting in ring expansion. libretexts.org While this specific rearrangement leads to a ketone, related principles can be applied to the synthesis of amino alcohols.

A more relevant class of rearrangements involves the transformation of β-amino alcohols. nih.gov These reactions often proceed through an aziridinium (B1262131) ion intermediate, formed by the activation of the hydroxyl group. rsc.org The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion is a critical factor that determines the final product structure. rsc.org The nature of the substituents and the reaction conditions, including the solvent and temperature, can influence the outcome of these rearrangements. rsc.org

Radical Mediated Transformations in Cycloheptane Systems

Radical reactions provide an alternative and complementary approach to the synthesis of amino alcohols. nih.govnih.gov A notable strategy involves the intramolecular C(sp³)–H amidation of alkylimidates. rsc.org This method allows for the conversion of an alcohol into a 1,2-amino alcohol. The mechanism is thought to proceed through a 1,5-hydrogen atom transfer (HAT) from an imidate radical, followed by iodination and cyclization to form an oxazoline, which can then be hydrolyzed to the desired amino alcohol. rsc.org

Recent advancements have focused on achieving enantioselectivity in these radical C–H amination reactions. nih.govnih.gov By employing a chiral copper catalyst in a multi-catalytic system, it is possible to control the stereochemistry of the C–H amination, providing access to chiral β-amino alcohols. nih.gov This approach utilizes a radical relay chaperone strategy where an alcohol is temporarily converted to an imidate radical, facilitating a regioselective and enantioselective 1,5-HAT. nih.govnih.gov

Transition State Analysis in Stereoselective Processes

The stereochemical control in the synthesis of substituted cycloheptanes like this compound is a significant challenge. The relative orientation of the aminomethyl and hydroxyl groups (cis or trans) is determined during the key bond-forming steps. For instance, the reduction of a β-enaminoketone precursor can lead to a mixture of diastereomers. mdpi.comresearchgate.net

Computational and experimental studies of the transition states can provide valuable insights into the factors governing stereoselectivity. For example, in the reduction of a β-enaminoketone, the approach of the reducing agent to the carbonyl group is influenced by the steric bulk of the existing substituents on the cycloheptane ring. The preferred transition state will be the one that minimizes steric interactions, leading to the major diastereomer. In the case of cyclohexanols, a diequatorial arrangement of the hydroxyl and amino groups is often favored. mdpi.com

The development of stereoselective syntheses for related cyclic amino alcohols, such as trans-3-amino-2,2,4,4-tetramethylcyclobutanol, has been achieved through the use of ketoreductase (KRED) enzymes, highlighting the power of biocatalysis in controlling stereochemistry. nih.gov

Deamination Reactions and Ring Transformations of Aminocycloheptanols

The amino group in aminocycloheptanols can undergo deamination reactions, typically initiated by treatment with nitrous acid. This reaction generates a highly reactive diazonium ion, which can then undergo a variety of transformations. libretexts.org

One common outcome of deamination is the formation of a carbocation, which can be trapped by a nucleophile (such as the solvent) or undergo rearrangement. In the context of this compound, the deamination of the primary amine could lead to ring-opening or ring-contraction reactions, depending on the stability of the resulting carbocationic intermediates. The presence of the hydroxyl group can also influence the reaction pathway, potentially participating as an internal nucleophile.

Advanced Characterization and Structural Elucidation of 3 Aminomethyl Cycloheptan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution, including the conformation and stereochemistry of 3-(Aminomethyl)cycloheptan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be characterized by a series of multiplets for the cycloheptane (B1346806) ring protons, a distinct signal for the proton attached to the hydroxyl-bearing carbon (CH-OH), and signals corresponding to the aminomethyl group (-CH₂-NH₂). The chemical shifts (δ) are influenced by the electronegativity of the attached functional groups and the spatial arrangement of the atoms. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The coupling constants (J) between adjacent protons, resolved through techniques like 2D COSY, would provide critical information about the dihedral angles between them, helping to deduce the preferred conformation of the seven-membered ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in a unique chemical environment. The carbon attached to the hydroxyl group (C-OH) would resonate at a downfield chemical shift (typically 60-80 ppm), while the carbon of the aminomethyl group (-CH₂-NH₂) would appear in the range of 30-50 ppm. The remaining cycloheptane ring carbons would have signals in the aliphatic region. The number of signals can indicate the symmetry of the molecule. For instance, the cis and trans isomers of this compound would exhibit different sets of ¹³C NMR signals due to their different symmetry. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted NMR Data: Based on data for analogous compounds like 3-aminocyclohexanol, the following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and specific stereoisomer.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-OH | 3.5 - 4.0 (multiplet) | 65 - 75 |

| CH-CH₂NH₂ | 1.5 - 2.0 (multiplet) | 40 - 50 |

| -CH₂-NH₂ | 2.5 - 3.0 (multiplet) | 45 - 55 |

| Cycloheptane CH₂ | 1.2 - 1.9 (complex multiplets) | 25 - 40 |

| OH | 1.0 - 5.0 (broad singlet) | - |

| NH₂ | 1.0 - 5.0 (broad singlet) | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibrations of the primary amine group. The C-H stretching vibrations of the cycloheptane ring and the aminomethyl group would appear just below 3000 cm⁻¹. Other key absorptions would include the C-O stretching vibration (around 1050-1150 cm⁻¹) and the N-H bending vibration (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C stretching vibrations of the cycloheptane ring would be prominent in the Raman spectrum. While O-H and N-H stretching bands are often weak in Raman, the C-H and C-C vibrations provide a characteristic fingerprint of the molecule's carbon skeleton.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H | Stretching | 3200-3500 (medium) | 3200-3500 (medium) |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 (strong) |

| N-H | Bending | 1590-1650 | Weak |

| C-O | Stretching | 1050-1150 | Weak |

Table 2: Predicted Vibrational Frequencies for this compound.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (molar mass: 143.23 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 143, although it may be weak due to the facile fragmentation of cyclic alcohols and amines. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion to give a peak at m/z 125 (M-18), and the loss of the aminomethyl radical (•CH₂NH₂) to yield a fragment at m/z 113. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for amines, which could lead to the formation of a prominent iminium ion. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.

Predicted Key Mass Spectral Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 126 | [C₈H₁₆N]⁺ | Loss of •OH |

| 125 | [C₈H₁₅N]⁺ | Loss of H₂O |

| 113 | [C₇H₁₃O]⁺ | Loss of •CH₂NH₂ |

| 98 | [C₆H₁₀O]⁺ | Ring fragmentation |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage and ring opening |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ (Iminium ion) |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

X-ray Crystallography for Absolute Stereochemical Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. For this compound, which has two chiral centers (at C1 and C3), this technique would be invaluable for unambiguously assigning the cis or trans relationship between the hydroxyl and aminomethyl groups, as well as the absolute configuration (R or S) of each chiral center, provided a suitable single crystal of the compound or a derivative can be obtained.

The process would involve growing a high-quality single crystal of a specific stereoisomer of this compound or a derivative (e.g., a hydrochloride or hydrobromide salt to enhance crystallinity). The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise coordinates of each atom, bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of its solid-state conformation and absolute configuration.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.

Gas Chromatography (GC): GC can be used to assess the purity of volatile derivatives of this compound. Due to the polar nature of the alcohol and amine groups, derivatization (e.g., silylation) might be necessary to improve volatility and peak shape. youtube.com A flame ionization detector (FID) would be suitable for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and isomer separation. For purity analysis, reversed-phase HPLC with a C18 column could be employed, using a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection could be achieved using a UV detector if a suitable chromophore is present in a derivative, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

For the separation of the enantiomers and diastereomers of this compound, chiral HPLC is the method of choice. This can be achieved in two ways:

Direct Method: Using a chiral stationary phase (CSP) that can selectively interact with one stereoisomer more strongly than the others, leading to their separation.

Indirect Method: Derivatizing the mixture of stereoisomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. akjournals.com

The choice of the specific chiral column or derivatizing agent would depend on the specific properties of the stereoisomers to be separated.

Computational Chemistry and Theoretical Studies on 3 Aminomethyl Cycloheptan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For 3-(Aminomethyl)cycloheptan-1-ol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its electronic properties and predicting its reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are expected to be the primary sites for electrophilic attack, as indicated by the HOMO distribution. Conversely, the LUMO is likely distributed around the carbon atoms and the hydrogen atoms of the functional groups, indicating sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich regions (negative potential), such as those around the nitrogen and oxygen atoms, are identified as likely sites for electrophilic interaction. Electron-deficient regions (positive potential), typically around the hydrogen atoms of the amine and hydroxyl groups, indicate sites for nucleophilic interaction.

Reactivity descriptors, such as Fukui functions, can be calculated to quantify the reactivity of specific atomic sites within the molecule, further refining the prediction of how this compound will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical reactivity and kinetic stability. |

Conformational Analysis of the Cycloheptane (B1346806) Ring and Side Chain

The seven-membered cycloheptane ring is conformationally flexible, existing in a dynamic equilibrium between several low-energy conformers, primarily the twist-chair (TC) and chair (C) conformations. researchgate.net The presence of the aminomethyl and hydroxyl substituents on the ring introduces additional complexity and stereochemical considerations.

A thorough conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule. This is typically achieved by performing geometry optimizations on various starting structures corresponding to different ring puckering modes and side-chain orientations (rotamers). Quantum mechanical methods, such as DFT or Møller-Plesset perturbation theory (MP2), are used to accurately calculate the relative energies of these conformers. researchgate.net

For this compound, the analysis would focus on identifying the most stable conformers by considering factors such as:

Ring Conformation: The lowest energy conformers are expected to be variations of the twist-chair, which minimizes both angle and torsional strain. researchgate.netresearchgate.net

Substituent Orientation: The aminomethyl and hydroxyl groups can adopt axial-like or equatorial-like positions. The relative stability of these orientations is influenced by steric hindrance and intramolecular interactions.

The results of such an analysis are typically presented as a table of relative energies, indicating the thermodynamic stability of each unique conformer.

Table 2: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Ring Conformation | Substituent Orientation (OH, CH2NH2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist-Chair (TC) | Equatorial, Equatorial | 0.00 |

| 2 | Twist-Chair (TC) | Equatorial, Axial | 1.25 |

| 3 | Twist-Chair (TC) | Axial, Equatorial | 1.80 |

| 4 | Chair (C) | Equatorial, Equatorial | 2.50 |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While conformational analysis identifies stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions in a simulated environment, such as in a solvent. aip.orgmdpi.com

For this compound, an MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water) to mimic physiological or reaction conditions.

Force Field Selection: Employing a suitable force field (e.g., AMBER, GROMOS, CHARMM) that accurately describes the intramolecular and intermolecular forces.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore various conformations.

Analysis of the MD trajectory can reveal:

Conformational Transitions: The frequency and pathways of transitions between different conformers (e.g., from one twist-chair form to another).

Solvent Interactions: The formation and lifetime of hydrogen bonds between the amine/hydroxyl groups and surrounding water molecules. nih.gov

Radial Distribution Functions (RDFs): These functions can be calculated to understand the structuring of solvent molecules around the functional groups of the solute.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and models. researchgate.net

NMR Spectroscopy: After obtaining optimized geometries of the most stable conformers from DFT calculations, their NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Since the experimentally observed spectrum is an average over all contributing conformers, the calculated parameters are often Boltzmann-averaged according to their relative energies to provide a more accurate comparison. soton.ac.uk

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy. These computed frequencies correspond to the fundamental vibrational modes of the molecule (e.g., N-H stretch, O-H stretch, C-N stretch). A comparison with the experimental IR spectrum can help confirm the presence of specific functional groups and validate the computed structure. Calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical Data)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (H on -OH) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR Shift (C attached to -OH) | 72.1 ppm | 71.8 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.govresearchgate.net For this compound, this approach can be used to model various potential reactions, such as nucleophilic substitution or cyclization reactions involving the amine and hydroxyl groups.

The process involves:

Identifying Reactants and Products: Defining the starting materials and final products for a given reaction.

Locating the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to locate the TS geometry connecting the reactants and products.

Frequency Calculation: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate, confirming it is a true transition state. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS correctly connects the desired reactants and products on the reaction pathway.

Calculating Activation Energy: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. This value provides a quantitative measure of the reaction barrier and can be used to estimate reaction rates. researchgate.net

By modeling different possible pathways, computational studies can predict the most likely reaction mechanism under specific conditions.

Table 4: Calculated Activation Energies for a Hypothetical Reaction (Hypothetical Data)

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|---|

| Pathway A: Intramolecular Cyclization | TS1 | 25.4 | A pathway involving the formation of a bicyclic ether. |

Role As a Building Block and Precursor in Complex Organic Synthesis

Utilization in the Construction of Macrocyclic and Heterocyclic Systems

In heterocyclic synthesis, the amino and alcohol groups can participate in cyclization reactions to form fused or spiro-heterocyclic systems. For example, reaction with appropriate dielectrophiles can lead to the formation of bicyclic structures containing nitrogen and oxygen heteroatoms. The inherent chirality of 3-(aminomethyl)cycloheptan-1-ol can also be exploited to synthesize enantiomerically enriched heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The construction of heterocyclic systems is a cornerstone of drug discovery, and the use of novel building blocks like this compound can lead to the exploration of new chemical space. beilstein-journals.org

Application in the Synthesis of Chiral Scaffolds and Ligands

Chiral scaffolds are fundamental in asymmetric synthesis, serving as templates for the construction of enantiomerically pure molecules. researchgate.net The inherent chirality of this compound, arising from the stereocenters on the cycloheptane (B1346806) ring, makes it an attractive starting material for the synthesis of novel chiral scaffolds. researchgate.net The amino and hydroxyl groups can be selectively protected and modified to introduce other functional groups, leading to highly functionalized and stereochemically defined molecular frameworks. researchgate.net These scaffolds can then be utilized in the synthesis of complex natural products and pharmaceuticals. nih.gov

Furthermore, the presence of both a nitrogen and an oxygen atom makes this compound a suitable precursor for the development of chiral ligands for asymmetric catalysis. Chiral ligands are crucial for the enantioselective synthesis of a wide range of chemical compounds. The amino and alcohol moieties can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. By modifying the cycloheptane backbone or the substituents on the nitrogen and oxygen atoms, the steric and electronic properties of the resulting ligands can be fine-tuned to achieve high levels of enantioselectivity in various transformations. The development of new chiral ligands is a continuous effort in organic synthesis, aiming to provide more efficient and selective catalysts for the production of single-enantiomer drugs and other valuable chiral molecules. beilstein-journals.org

Development of Derivatization Strategies for Further Synthetic Transformations

The synthetic utility of this compound is significantly expanded through various derivatization strategies that modify its core structure and introduce new functionalities. These transformations pave the way for its incorporation into a broader range of complex molecules.

Table 1: Key Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Moiety |

| Amino Group | N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary or tertiary amine |

| N-Acylation | Acyl chlorides, acid anhydrides | Amide | |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine | |

| Hydroxyl Group | O-Alkylation (Etherification) | Alkyl halides with a base (e.g., NaH) | Ether |

| O-Acylation (Esterification) | Acyl chlorides, acid anhydrides | Ester | |

| O-Silylation | Silyl chlorides (e.g., TBDMSCl) | Silyl ether | |

| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Ketone | |

| Both Groups | Cyclization | Phosgene, thiophosgene | Cyclic carbamate (B1207046) or thiocarbamate |

These derivatization reactions allow for the selective manipulation of the amino and hydroxyl groups, enabling stepwise synthetic sequences. For example, protection of the amino group as a carbamate allows for selective reactions at the hydroxyl group, and vice versa. Subsequent deprotection reveals the original functionality for further transformations. The ability to introduce a wide array of functional groups through derivatization makes this compound a versatile node for convergent synthetic strategies, where complex fragments are synthesized separately and then coupled together.

Incorporation into Polymeric Materials and Initiator Entities

The bifunctional nature of this compound also lends itself to applications in polymer chemistry. The amino and hydroxyl groups can act as monomeric units for the synthesis of polyamides, polyesters, and polyurethanes. The incorporation of the cycloheptane ring into the polymer backbone can impart unique physical and thermal properties to the resulting material, such as increased rigidity, altered solubility, and higher glass transition temperatures.

Moreover, the hydroxyl group can be utilized to initiate ring-opening polymerization of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polyesters. In this context, the this compound moiety would be located at one end of the polymer chain. The amino group, which can be in its free form or protected and later deprotected, provides a handle for post-polymerization modification. This allows for the attachment of other molecules, such as drugs or targeting ligands, to the polymer, creating functional materials for biomedical applications. The use of such functional initiators is a powerful strategy for the design of well-defined and functional polymeric architectures.

Synthesis of Spirocyclic Compounds Incorporating Cycloheptanol (B1583049) Motifs

Spirocyclic compounds, which contain two rings connected by a single common atom, are an important class of molecules in medicinal chemistry and materials science. researchgate.net The unique three-dimensional structure of spirocycles often leads to favorable pharmacological properties. researchgate.netnih.gov this compound can serve as a precursor for the synthesis of spirocyclic compounds containing a cycloheptane ring.

Historical Perspectives and Current Research Trends in Aminocycloalkanol Chemistry

Evolution of Synthetic Methods for Cycloheptane (B1346806) Amino Alcohols

The synthesis of cycloheptane amino alcohols, including the specific constitutional isomer 3-(Aminomethyl)cycloheptan-1-ol, has been influenced by classical and modern synthetic organic chemistry. While direct synthetic routes to this compound are not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies applied to cycloheptane frameworks. The evolution of these methods has progressed from multi-step, often low-yielding procedures to more efficient and stereoselective strategies.

One established method for the synthesis of 1,3-amino alcohols is the reduction of β-enaminoketones. researchgate.net This strategy has been successfully applied to the synthesis of cis- and trans-3-aminocyclohexanols. researchgate.net An analogous approach for the cycloheptane series would involve the condensation of cycloheptane-1,3-dione (B75613) with a suitable amine (e.g., ammonia (B1221849) or a protected amine) to form the corresponding β-aminocycloheptenone. Subsequent reduction of both the enamine and the ketone functionalities would yield the desired 3-aminocycloheptanol. The choice of reducing agent and reaction conditions would be crucial for controlling the stereoselectivity of the final product.

Another versatile and widely used method for the synthesis of amino alcohols is the ring-opening of epoxides with amines. openaccessjournals.com For the synthesis of a 3-aminocycloheptanol, this would hypothetically involve the epoxidation of cycloheptene (B1346976) to form cycloheptene oxide. The subsequent nucleophilic ring-opening with an appropriate nitrogen source, such as ammonia or an azide (B81097) followed by reduction, would lead to a 2-aminocycloheptanol. To achieve a 1,3-relationship as in the target molecule, a different starting material, such as an appropriately functionalized cycloheptene, would be necessary. The regioselectivity of the epoxide ring-opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions. openaccessjournals.com

Reductive amination represents a powerful tool for the synthesis of amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.comgoogle.comorganic-chemistry.orgresearchgate.net A hypothetical synthesis of this compound via this method could start from a 3-formylcycloheptanone precursor. Reductive amination of the aldehyde group would install the aminomethyl moiety, followed by reduction of the ketone to the corresponding alcohol. Alternatively, starting from a 3-oxocycloheptanecarbonitrile, reduction of the nitrile and the ketone in separate or concurrent steps could yield the target molecule. The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) allows for the selective reduction of the iminium ion formed in situ, even in the presence of the ketone. masterorganicchemistry.com

Key Discoveries and Methodological Advancements

A significant advancement in aminocycloalkanol chemistry has been the development of stereoselective synthetic methods . Given that many biologically active molecules are chiral, the ability to control the stereochemistry during synthesis is paramount. The synthesis of vicinal anti-amino alcohols has been achieved with high diastereoselectivity through the reaction of N-tert-butanesulfinyl aldimines with zinc homoenolates derived from cyclopropanols. nih.gov While not demonstrated on a cycloheptane ring, this method highlights the progress in substrate-controlled stereoselective synthesis.

Catalysis has played a pivotal role in the evolution of synthetic methods for amino alcohols. The development of chiral catalysts for asymmetric synthesis has enabled access to enantiomerically pure amino alcohols. diva-portal.org For instance, the Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes to amino alcohols with high enantioselectivity, although it can sometimes suffer from issues of regioselectivity. diva-portal.org More recently, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn

The quest for more efficient and environmentally benign processes has led to the development of one-pot tandem reactions. For example, a Zn-Zr bimetallic oxide catalyst has been used for the synthesis of amino alcohols from epoxides, which can then be converted in the same pot to urethanes. rsc.org Furthermore, catalytic systems for the selective cyclization of amino alcohols to either lactams or cyclic amines have been developed, showcasing the advancement in controlling reaction pathways. rsc.org

A recent and significant methodological advancement is the use of radical C-H amination . This strategy allows for the direct conversion of C-H bonds into C-N bonds, bypassing the need for pre-functionalized substrates. An enantioselective and regioselective radical β-C-H amination of alcohols has been developed to synthesize chiral β-amino alcohols, which represents a major step forward in the field. nih.gov

Emerging Research Directions in Aminocycloheptanol Chemistry

The chemistry of aminocycloheptanols and other cyclic amino alcohols continues to be an active area of research, with several emerging trends. A primary driver for this research is the search for new therapeutic agents. Aminocyclitols, which are polyhydroxylated aminocycloalkanes, are known for their wide range of biological activities, including acting as glycosidase inhibitors. researchgate.net The synthesis of novel aminocycloheptanol derivatives as potential drug candidates is therefore a key research direction.

The development of novel catalytic systems remains a major focus. This includes the design of more efficient, selective, and sustainable catalysts for the synthesis of aminocycloalkanols. The use of earth-abundant metals and organocatalysts is a growing trend, aiming to replace more expensive and toxic heavy metal catalysts.

There is also increasing interest in the application of aminocycloalkanols as chiral ligands in asymmetric catalysis. The rigid or semi-rigid cyclic backbone of these molecules can provide a well-defined chiral environment, leading to high enantioselectivities in metal-catalyzed reactions. Research in this area involves the synthesis of new aminocycloheptanol-based ligands and testing their efficacy in a variety of asymmetric transformations.

Furthermore, the synthesis of more complex and densely functionalized aminocycloalkanol scaffolds is an emerging area. These complex molecules can serve as valuable building blocks for the synthesis of natural products and other intricate molecular architectures. diva-portal.org The development of synthetic methods that allow for the precise control over multiple stereocenters on a cycloheptane ring is a significant challenge that continues to attract the attention of synthetic chemists. The study of cage-like amino alcohols, which possess unique three-dimensional structures, is another area of growing interest due to their potential applications in medicinal chemistry and materials science. researchgate.net

Analysis of Patent Literature for Synthetic Innovations of Aminocycloheptanols

Review of Patented Synthetic Routes for 3-(Aminomethyl)cycloheptan-1-ol and Analogues

The synthesis of aminocycloalkanols, as a class of compounds, is well-documented in patent literature, often in the context of preparing pharmaceutical intermediates. A prevalent and industrially viable approach is the reductive amination of a corresponding keto-nitrile or keto-ester precursor.

One of the most probable synthetic pathways to this compound would likely commence with cycloheptanone (B156872) . A key transformation would be the introduction of a one-carbon nitrile or a related functional group at the 3-position. While direct cyanation of cycloheptanone at the 3-position is challenging, a multi-step sequence is often employed for analogous ketones. This could involve, for instance, the formation of an enamine or enolate of cycloheptanone, followed by a Michael addition to a suitable one-carbon electrophile.

A more direct, albeit potentially lower-yielding, approach could involve the cyanation of a 3-halocycloheptanone . However, the stability and accessibility of such a precursor would be critical considerations for large-scale synthesis.

Once a suitable keto-nitrile intermediate such as 3-oxocycloheptanecarbonitrile is obtained, the final steps would involve the reduction of both the ketone and the nitrile functionalities. Patent literature for analogous compounds, such as those with cyclohexane (B81311) or cyclopentane (B165970) cores, frequently describes the use of various reducing agents to achieve this transformation.

For instance, catalytic hydrogenation using a heterogeneous catalyst like Raney nickel or a noble metal catalyst (e.g., rhodium or palladium) in the presence of ammonia (B1221849) is a common method for the reductive amination of nitriles. The ammonia serves to form an intermediate imine from the ketone, which is then reduced to the primary amine. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be crucial in controlling the stereochemistry of the final product, yielding a mixture of cis and trans isomers of this compound.

Alternatively, chemical reduction using metal hydrides could be employed. A strong reducing agent like lithium aluminum hydride (LiAlH4) would be capable of reducing both the ketone and the nitrile simultaneously. However, the use of such a reactive hydride on an industrial scale presents significant safety and cost challenges. Milder reducing agents, such as sodium borohydride (B1222165), would typically reduce the ketone but not the nitrile, necessitating a two-step process where the nitrile is reduced separately.

Identification of Novel Intermediates and Reagents in Patent Claims

Based on the analysis of patents for related compounds, several novel intermediates and reagents can be postulated for the synthesis of this compound.

A key intermediate that would likely be claimed in a patent for this synthesis is 3-oxocycloheptanecarbonitrile . The novelty of a patent would likely hinge on an efficient and scalable synthesis of this particular intermediate.

Another set of novel intermediates could be protected versions of the target molecule. For example, a patent might claim a process involving the synthesis of a tert-butoxycarbonyl (Boc)-protected aminomethylcycloheptanol derivative . The use of protecting groups is a common strategy in organic synthesis to avoid unwanted side reactions and to facilitate purification. The subsequent deprotection step would then yield the final product.

In terms of reagents, patents for analogous transformations often claim novel catalyst systems for the reductive amination step. These could include proprietary mixed-metal catalysts or catalysts supported on novel materials that offer improved selectivity, activity, and recyclability. For example, a patent might disclose a specific bimetallic catalyst comprising nickel and cobalt on a silica (B1680970) support that provides a high yield of the desired amino alcohol with minimal side products.

Furthermore, novel chiral resolving agents could be a subject of patent claims if an enantiomerically pure form of this compound is desired. As the molecule contains two stereocenters, a racemic synthesis would produce a mixture of four stereoisomers. A patent could describe the use of a specific chiral acid to form diastereomeric salts that can be separated by crystallization, followed by liberation of the pure enantiomer.

Assessment of Industrial Scale-Up Potential from Patent Disclosures

The industrial scale-up potential of a synthetic route is a critical aspect often addressed in patent disclosures, either explicitly or implicitly. For the synthesis of this compound, the choice of starting materials and reagents would be a primary determinant of its industrial feasibility.

A process starting from readily available and inexpensive bulk chemicals like cycloheptanone would be highly favored for industrial production. The use of hazardous or expensive reagents, such as certain heavy metal catalysts or complex hydrides, would be a significant drawback unless the associated costs and safety risks could be effectively managed.

Patent disclosures for analogous processes often emphasize the use of catalytic methods over stoichiometric reagents, as catalysts are used in smaller quantities and can often be recycled, reducing waste and cost. Therefore, a synthetic route centered around catalytic hydrogenation would have a higher potential for industrial scale-up compared to a route relying on multiple stoichiometric reductions.

The efficiency of the purification process is another key factor for industrial viability. A process that yields a product with high purity, minimizing the need for multiple chromatographic purification steps, would be more amenable to large-scale manufacturing. Patents often describe specific crystallization conditions or distillation procedures to achieve high purity of the final product or key intermediates.

Below is a table summarizing the probable synthetic intermediates and the likely reagents that would be involved in the patented synthesis of this compound, based on analogous chemical literature.

| Intermediate Compound Name | Reagent/Catalyst | Transformation |

| Cycloheptanone | Cyanide source (e.g., KCN) | Introduction of nitrile group |

| 3-Oxocycloheptanecarbonitrile | Hydrogen, Ammonia, Raney Nickel | Reductive amination |

| This compound | - | Final Product |

| 3-Oxocycloheptanecarboxylic acid | - | Alternative intermediate |

| 3-(Hydroxymethyl)cycloheptylamine | - | Isomeric final product |

Q & A

Q. What are the standard synthetic routes for 3-(Aminomethyl)cycloheptan-1-ol, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step reactions starting from cycloheptanone. A plausible route includes:

Reductive amination : Cycloheptanone reacts with a nitrile source under catalytic hydrogenation to introduce the aminomethyl group.

Hydroxylation : The ketone is reduced to the alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysis (e.g., using chiral ligands) can be employed. Post-synthesis, enantiomeric excess is verified via chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the backbone structure and functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable.

- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) and amine (-NH₂) vibrations .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of aerosols.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Mitigation : Acute toxicity data (oral LD₅₀ ~300 mg/kg in rodents) suggest strict exposure limits .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets?

- High-Throughput Screening (HTS) : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., GPCRs).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant receptor activities .

Q. How should contradictory data in solubility or bioactivity be resolved?

- Control Experiments : Verify solvent purity (e.g., DMSO water content) and compound stability via HPLC.

- Structural Analog Comparison : Test derivatives (e.g., cyclohexanol analogs) to isolate confounding factors.

- Reproducibility Checks : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

- Functional Group Modification : Replace the hydroxyl group with esters or ethers to assess polarity effects.

- Ring Size Variation : Compare activity with cyclopentanol or cyclohexanol analogs to evaluate conformational flexibility.

- Pharmacophore Mapping : Use computational tools to identify critical hydrogen-bond donors/acceptors .

Q. How can in vitro and in vivo toxicity profiles be systematically assessed?

- In Vitro : Perform cytotoxicity assays (e.g., MTT) on hepatocyte cell lines.

- In Vivo : Administer graded doses in rodent models to monitor organ-specific toxicity (e.g., liver enzymes, renal function).

- Metabolite Identification : Use LC-MS to detect reactive intermediates that may contribute to toxicity .

Q. What methodologies separate enantiomers of this compound?

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases.

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and crystallize .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Study membrane permeability (e.g., blood-brain barrier penetration).

- Docking Studies : Predict binding modes to cytochrome P450 enzymes for metabolism analysis.

- QSAR Models : Corrogate logP, pKa, and topological polar surface area with bioavailability .

Q. What experiments evaluate the compound’s stability under varying pH and temperature?

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor decomposition via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.

- Long-Term Storage Tests : Store at 4°C, 25°C, and 40°C/75% RH for 6–12 months to simulate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.